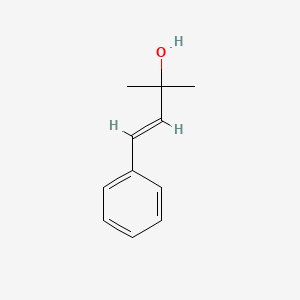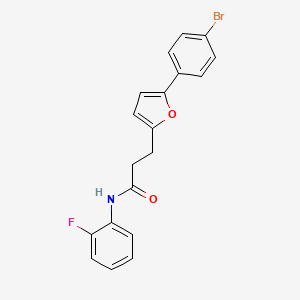![molecular formula C19H22N2O5 B11944463 2-[(3-Hydroxypropyl)amino]-4-oxo-4-(4-phenoxyanilino)butanoic acid](/img/structure/B11944463.png)
2-[(3-Hydroxypropyl)amino]-4-oxo-4-(4-phenoxyanilino)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El Ácido 2-[(3-hidroxopropil)amino]-4-oxo-4-(4-fenoxianilino)butanoico es un compuesto orgánico complejo con una estructura única que incluye tanto grupos funcionales amino como ácido carboxílico.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del Ácido 2-[(3-hidroxopropil)amino]-4-oxo-4-(4-fenoxianilino)butanoico típicamente involucra múltiples pasos, incluida la formación de compuestos intermedios. El proceso a menudo comienza con la preparación de 4-fenoxianilina, que luego se hace reaccionar con otros reactivos para introducir los grupos hidroxopropil y amino. El paso final generalmente involucra la formación de la parte butanoica bajo condiciones controladas.
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto pueden involucrar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Se pueden emplear técnicas como reactores de flujo continuo y sistemas de síntesis automatizados para escalar el proceso de producción de manera eficiente.
Análisis De Reacciones Químicas
Tipos de Reacciones
El Ácido 2-[(3-hidroxopropil)amino]-4-oxo-4-(4-fenoxianilino)butanoico puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El grupo hidroxopropil se puede oxidar para formar las cetonas o aldehídos correspondientes.
Reducción: El grupo carbonilo en la parte butanoica se puede reducir para formar alcoholes.
Sustitución: El grupo amino puede participar en reacciones de sustitución nucleófila.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos para reacciones de sustitución. Las condiciones de reacción típicamente involucran temperaturas controladas y niveles de pH para garantizar las transformaciones deseadas.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación del grupo hidroxopropil puede producir cetonas, mientras que la reducción del grupo carbonilo puede producir alcoholes.
Aplicaciones Científicas De Investigación
El Ácido 2-[(3-hidroxopropil)amino]-4-oxo-4-(4-fenoxianilino)butanoico tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se puede utilizar en estudios que involucran interacciones enzimáticas y modificaciones de proteínas.
Industria: Se puede utilizar en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del Ácido 2-[(3-hidroxopropil)amino]-4-oxo-4-(4-fenoxianilino)butanoico involucra su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede unirse a estos objetivos, modulando su actividad y llevando a varios efectos biológicos. Las vías involucradas pueden incluir transducción de señales, procesos metabólicos y regulación de la expresión génica.
Comparación Con Compuestos Similares
Compuestos Similares
Los compuestos similares al Ácido 2-[(3-hidroxopropil)amino]-4-oxo-4-(4-fenoxianilino)butanoico incluyen otros aminoácidos y derivados con grupos funcionales similares. Algunos ejemplos incluyen:
- Ácido 2-Amino-4-oxo-4-(4-fenoxianilino)butanoico
- Ácido 2-[(3-hidroxopropil)amino]-4-oxo-4-(4-metoxianilino)butanoico
Singularidad
Lo que diferencia al Ácido 2-[(3-hidroxopropil)amino]-4-oxo-4-(4-fenoxianilino)butanoico es su combinación específica de grupos funcionales y las propiedades químicas resultantes. Esta estructura única le permite participar en una amplia gama de reacciones químicas y lo hace valioso para diversas aplicaciones en investigación científica e industria.
Propiedades
Fórmula molecular |
C19H22N2O5 |
|---|---|
Peso molecular |
358.4 g/mol |
Nombre IUPAC |
2-(3-hydroxypropylamino)-4-oxo-4-(4-phenoxyanilino)butanoic acid |
InChI |
InChI=1S/C19H22N2O5/c22-12-4-11-20-17(19(24)25)13-18(23)21-14-7-9-16(10-8-14)26-15-5-2-1-3-6-15/h1-3,5-10,17,20,22H,4,11-13H2,(H,21,23)(H,24,25) |
Clave InChI |
SHTVEXQEVIWMAV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CC(C(=O)O)NCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'~1~,N'~6~-bis[(E)-(3-nitrophenyl)methylidene]hexanedihydrazide](/img/structure/B11944381.png)

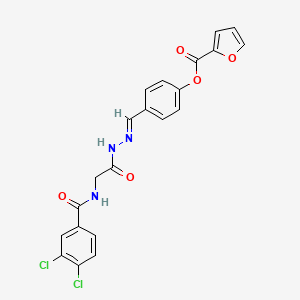
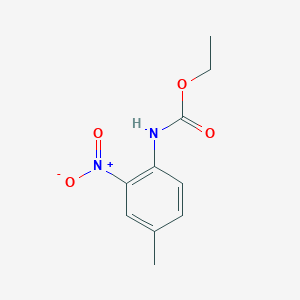

acetonitrile](/img/structure/B11944425.png)
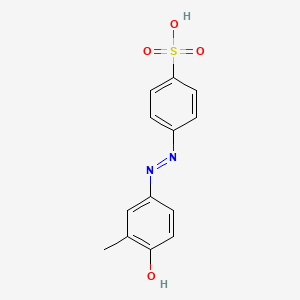
![2-(6,7-Dihydrobenzo[b]thiophen-4(5H)-ylidene)malononitrile](/img/structure/B11944433.png)
![N-[4-[(2,6-dimethylphenyl)carbamoylamino]phenyl]-N-methylacetamide](/img/structure/B11944445.png)
![2-[(4-Methylcyclohex-3-en-1-yl)methyl]oxolane](/img/structure/B11944451.png)
![Decahydrodicyclopenta[CD,GH]pentalene-3,6-dione](/img/structure/B11944466.png)
